REACTION_SMILES
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[CH2:16]1[O:17][CH2:18][CH2:19][CH2:20]1.[CH2:1]1[CH2:2][NH:3][CH2:4]1.[F:5][c:6]1[cH:7][cH:8][c:9]([S:12](=[O:13])(=[O:14])[Cl:15])[cH:10][cH:11]1>>[CH2:1]1[CH2:2][N:3]([S:12]([c:9]2[cH:8][cH:7][c:6]([F:5])[cH:11][cH:10]2)(=[O:13])=[O:14])[CH2:4]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCOC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CNC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=S(=O)(Cl)c1ccc(F)cc1
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Name
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Type
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product
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Smiles
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O=S(=O)(c1ccc(F)cc1)N1CCC1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |